molecular formula C17H18Cl2N2O3 B3899749 N-[2-(2,4-dichlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea

N-[2-(2,4-dichlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea

Cat. No. B3899749
M. Wt: 369.2 g/mol
InChI Key: LPQGNBHAUSTXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,4-dichlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides worldwide. Diuron is a member of the urea family of herbicides and is known for its effectiveness in controlling a wide range of weeds.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea involves the inhibition of photosynthesis in plants. It works by binding to the D1 protein in the photosystem II complex, which is responsible for the conversion of light energy into chemical energy. This results in the disruption of the photosynthetic process, leading to the death of the plant.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. These include the inhibition of photosynthesis, the disruption of cell division, and the inhibition of protein synthesis. Additionally, this compound has been shown to have an impact on the soil microbiome, which can have implications for the health of the ecosystem.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(2,4-dichlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea in lab experiments is its effectiveness in controlling a wide range of weeds. Additionally, it has a low toxicity to animals and humans, making it a safer option for use in the lab. However, there are also limitations to the use of this compound in lab experiments. One of these is the potential impact on the soil microbiome, which can have implications for the health of the ecosystem.

Future Directions

There are a number of future directions for research on N-[2-(2,4-dichlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea. One area of interest is the development of new formulations that are more effective and have a lower impact on the environment. Additionally, there is a need for further research on the impact of this compound on the soil microbiome and the wider ecosystem. Finally, there is a need for further research on the potential use of this compound in other areas, such as medicine and biotechnology.
Conclusion:
In conclusion, this compound is a herbicide that is widely used in agriculture to control the growth of weeds. It has been extensively studied for its herbicidal properties and its impact on the environment. This compound works by inhibiting photosynthesis in plants, leading to the death of the plant. While there are advantages to the use of this compound in lab experiments, there are also limitations, including the potential impact on the soil microbiome. There are a number of future directions for research on this compound, including the development of new formulations and further research on its impact on the environment.

Scientific Research Applications

N-[2-(2,4-dichlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a wide range of weeds, including those that are resistant to other herbicides. Additionally, this compound has been shown to have a low toxicity to animals and humans, making it a safer option for use in agriculture.

properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3/c1-23-15-6-5-13(10-16(15)24-2)21-17(22)20-8-7-11-3-4-12(18)9-14(11)19/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQGNBHAUSTXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCCC2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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